molecular formula C20H16ClNO2 B5706219 3-(benzyloxy)-N-(2-chlorophenyl)benzamide

3-(benzyloxy)-N-(2-chlorophenyl)benzamide

Cat. No.: B5706219
M. Wt: 337.8 g/mol
InChI Key: KAJHZLJTHIKGND-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(2-chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring and a chlorophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-chlorophenyl)benzamide typically involves the following steps:

    Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

    Amidation Reaction: The benzyloxybenzene is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

The reaction conditions generally involve:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: Bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For more efficient and scalable production.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-N-(2-chlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. For example:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Protein Interactions: It can interact with proteins, affecting their function and activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

3-(Benzyloxy)-N-(2-chlorophenyl)benzamide can be compared with other benzamide derivatives:

    3-(Benzyloxy)-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a chlorine atom.

    3-(Benzyloxy)-N-(2-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

    Chlorine Substitution: The presence of the chlorine atom can influence the compound’s reactivity and biological activity.

    Benzyloxy Group: The benzyloxy group can affect the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c21-18-11-4-5-12-19(18)22-20(23)16-9-6-10-17(13-16)24-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJHZLJTHIKGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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